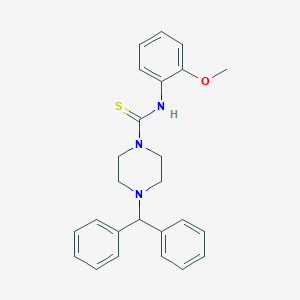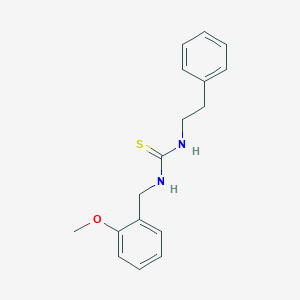
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BTCP and is a member of the piperazine family.
Mécanisme D'action
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is not yet fully understood. However, it has been reported to act as a dopamine and serotonin receptor antagonist, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been reported to have an affinity for the sigma-1 receptor, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic, anxiolytic, and antipsychotic effects. It has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in lab experiments is its potential applications in various fields of scientific research. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide. One of the main directions is to further investigate its potential applications in the treatment of various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity in various experimental models. Finally, the development of new synthesis methods for this compound may also be an area of future research.
Conclusion:
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to determine its safety and efficacy in various experimental models.
Méthodes De Synthèse
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide involves the reaction of benzhydryl chloride with 2-methoxyaniline in the presence of sodium hydride. The resulting intermediate is then reacted with piperazine in the presence of carbon disulfide to obtain the final product. This synthesis method has been reported in various research articles, and it has been found to be a reliable and efficient method for the synthesis of 4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide.
Applications De Recherche Scientifique
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have analgesic, anxiolytic, and antipsychotic effects, making it a potential candidate for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
Nom du produit |
4-benzhydryl-N-(2-methoxyphenyl)-1-piperazinecarbothioamide |
|---|---|
Formule moléculaire |
C25H27N3OS |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C25H27N3OS/c1-29-23-15-9-8-14-22(23)26-25(30)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,30) |
Clé InChI |
IJLFPQDXCYIPKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl [4-({[(3-hydroxypropyl)amino]carbothioyl}amino)phenyl]acetate](/img/structure/B215754.png)
![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)


![4-[[(4-Hydroxy-1-piperidinyl)-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B215766.png)
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)



